3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride
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Overview
Description
3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride typically involves the bromination of thiophene followed by the introduction of the aminoacetyl group. One common method includes the following steps:
Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2,5-dibromothiophene.
Aminoacetylation: The 2,5-dibromothiophene is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the aminoacetyl group, forming 3-(2-Aminoacetyl)-2,5-dibromothiophene.
Hydrochloride Formation: The final step involves the treatment of the compound with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: The aminoacetyl group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Thiophene derivatives with various functional groups replacing the bromine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Scientific Research Applications
3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride involves its interaction with specific molecular targets and pathways. The aminoacetyl group can form hydrogen bonds with biological macromolecules, while the bromine atoms enhance its binding affinity through halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Lacks the aminoacetyl group, making it less reactive in certain chemical reactions.
3-(2-Aminoacetyl)thiophene: Lacks the bromine atoms, resulting in different reactivity and applications.
3-(2-Acetyl)-2,5-dibromothiophene: Lacks the amino group, affecting its biological activity and chemical properties.
Uniqueness
3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride is unique due to the presence of both the aminoacetyl group and bromine atoms, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-1-(2,5-dibromothiophen-3-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NOS.ClH/c7-5-1-3(4(10)2-9)6(8)11-5;/h1H,2,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHBKJXHUMFCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CN)Br)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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